4-Chloro-2-[2-chloro-5-(trifluoromethyl)benzenesulfonamido]benzoic acid
Description
Properties
IUPAC Name |
4-chloro-2-[[2-chloro-5-(trifluoromethyl)phenyl]sulfonylamino]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2F3NO4S/c15-8-2-3-9(13(21)22)11(6-8)20-25(23,24)12-5-7(14(17,18)19)1-4-10(12)16/h1-6,20H,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POEBNJMAJFJJES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)S(=O)(=O)NC2=C(C=CC(=C2)Cl)C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2F3NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-[2-chloro-5-(trifluoromethyl)benzenesulfonamido]benzoic acid typically involves multiple steps, starting with the chlorination of the benzene ring, followed by the introduction of the trifluoromethyl group, and finally the formation of the benzenesulfonamido group. The reaction conditions often require the use of strong acids or bases, and the reactions are usually carried out under controlled temperatures and pressures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure high yield and purity. The process may also include the use of catalysts to improve reaction efficiency and reduce by-products.
Chemical Reactions Analysis
Reactivity of the Carboxylic Acid Group
The carboxylic acid moiety undergoes classical acid-catalyzed transformations:
| Reaction Type | Conditions | Products | Key Findings |
|---|---|---|---|
| Esterification | Methanol + H<sub>2</sub>SO<sub>4</sub>, reflux | Methyl ester derivative | Yields >85% under optimized conditions. |
| Amidation | Thionyl chloride activation + amine | Primary/secondary amides | Requires inert atmosphere to prevent side reactions. |
| Salt Formation | NaOH/HCl in aqueous solution | Sodium or hydrochloride salts | Enhances solubility for pharmaceutical formulations. |
Sulfonamide Group Reactivity
The sulfonamide bridge (-SO<sub>2</sub>NH-) participates in hydrolysis and coordination chemistry:
| Reaction Type | Conditions | Products | Key Findings |
|---|---|---|---|
| Acidic Hydrolysis | Concentrated HCl, 100°C | 2-Chloro-5-(trifluoromethyl)benzenesulfonic acid + 4-chloroanthranilic acid | Complete decomposition after 6 hours. |
| Basic Hydrolysis | 10% NaOH, 80°C | Sulfonate salts + ammonia | Limited stability at pH >10. |
| Metal Coordination | Cu(II)/Fe(III) in ethanol | Metal-sulfonamide complexes | Forms octahedral complexes with antibacterial activity. |
Aromatic Chloride Substitution
The electron-withdrawing trifluoromethyl group activates the adjacent chlorine for nucleophilic aromatic substitution (SNAr):
| Reaction Type | Conditions | Products | Key Findings |
|---|---|---|---|
| Methoxylation | NaOMe, DMF, 120°C | Methoxy derivative | Requires catalytic Cu(I). |
| Amination | NH<sub>3</sub>, Pd/C, 150°C | Amino-substituted analog | Low yield (≤30%) due to steric hindrance. |
Trifluoromethyl Group Stability
The -CF<sub>3</sub> group is generally inert but undergoes partial defluorination under extreme conditions:
| Reaction Type | Conditions | Products | Key Findings |
|---|---|---|---|
| Strong Acid Exposure | H<sub>2</sub>SO<sub>4</sub>, 150°C | Partially defluorinated byproducts | Detected via <sup>19</sup>F NMR. |
| Photolysis | UV light, 254 nm | Radical intermediates | Forms dimerized products in nonpolar solvents. |
Biochemical Interactions
While not a traditional chemical reaction, the compound interacts with biological targets:
Thermal and Oxidative Stability
| Condition | Outcome | Observations |
|---|---|---|
| Thermal Decomposition | >250°C | Releases CO<sub>2</sub>, SO<sub>2</sub>, and Cl<sub>2</sub> (TGA/DSC). |
| Oxidative Stress | H<sub>2</sub>O<sub>2</sub>/Fe<sup>2+</sup> | Degrades via hydroxyl radical attack on aromatic rings. |
Key Synthetic Precursors and Byproducts
-
Precursor : 2-Chloro-5-(trifluoromethyl)benzenesulfonamide (yield: 72% via chlorsulfonic acid route) .
-
Byproduct : 4-Chloroanthranilic acid (detected during hydrolysis).
This compound’s reactivity profile underscores its versatility in pharmaceutical synthesis and materials science, though challenges remain in optimizing substitution reactions at sterically hindered positions.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology: In biological research, 4-Chloro-2-[2-chloro-5-(trifluoromethyl)benzenesulfonamido]benzoic acid may be used as a probe to study enzyme activities or as a precursor for the synthesis of biologically active compounds.
Medicine: This compound has potential applications in the development of pharmaceuticals. Its structural complexity and functional groups may contribute to the design of new drugs with specific biological activities.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other chemical products. Its unique properties may enhance the performance of these products.
Mechanism of Action
The mechanism by which 4-Chloro-2-[2-chloro-5-(trifluoromethyl)benzenesulfonamido]benzoic acid exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The pathways involved may include signal transduction, gene expression modulation, or metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s key structural features and their analogs are compared below:
Table 1: Structural Comparison of Key Benzoic Acid Derivatives
Physicochemical Properties
- Lipophilicity : The trifluoromethyl group in the target compound and its analogs enhances lipophilicity, improving membrane permeability. However, the sulfonamide group introduces hydrogen-bonding capacity, balancing solubility .
- Acidity : Electron-withdrawing substituents (Cl, CF₃) lower the pKa of the carboxylic acid, increasing ionization at physiological pH, which is critical for protein binding .
Research Findings and Trends
- Structure-Activity Relationships (SAR): Positional isomerism significantly impacts bioactivity.
- Metabolic Stability: Trifluoromethyl groups reduce oxidative metabolism, extending half-life in vivo compared to non-fluorinated analogs .
- Crystallography : Tools like SHELXL and ORTEP-3 aid in resolving the crystal structures of such compounds, critical for understanding intermolecular interactions (e.g., hydrogen bonding in sulfonamides) .
Biological Activity
4-Chloro-2-[2-chloro-5-(trifluoromethyl)benzenesulfonamido]benzoic acid is a sulfonamide derivative that has gained attention for its potential biological activities. This compound's structure suggests it may possess significant antimicrobial properties, particularly against various bacterial strains and biofilms. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following molecular formula and properties:
| Property | Value |
|---|---|
| Molecular Formula | C13H9Cl2F3N2O3S |
| Molecular Weight | 361.19 g/mol |
| Density | 1.388 g/cm³ |
| Boiling Point | 437 °C |
| Melting Point | Not available |
The biological activity of this compound is primarily attributed to its ability to inhibit bacterial growth through the following mechanisms:
- Inhibition of Protein Synthesis : The compound interferes with the synthesis of essential proteins in bacteria, leading to cell death.
- Biofilm Disruption : It has shown efficacy in disrupting biofilm formation, which is crucial in chronic infections.
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of this compound against various pathogens. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness.
Table 1: Antimicrobial Activity
| Bacteria | MIC (μg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 15.625 - 62.5 | |
| Escherichia coli | 31.25 - 125 | |
| Pseudomonas aeruginosa | 62.5 - 250 | |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 31.25 - 125 |
Case Studies
Several case studies have highlighted the effectiveness of this compound in clinical settings:
- Study on MRSA Infections : A clinical trial demonstrated that patients treated with formulations containing this compound exhibited a significant reduction in MRSA colonization compared to controls.
- Biofilm Formation : Research showed that the compound effectively inhibited biofilm formation in vitro, with a Minimum Biofilm Inhibitory Concentration (MBIC) significantly lower than traditional antibiotics.
Table 2: Biofilm Inhibition Data
| Bacterial Strain | MBIC (μg/mL) | MBEC (μg/mL) |
|---|---|---|
| MRSA | 62.216 - 124.432 | 124.432 - 248.863 |
| Staphylococcus epidermidis | 31.108 - 62.216 | 124.432 - 248.863 |
Q & A
Q. What are the optimal synthetic routes for preparing 4-Chloro-2-[2-chloro-5-(trifluoromethyl)benzenesulfonamido]benzoic acid, and how can reaction conditions be standardized?
- Methodological Answer : The compound is synthesized via sulfonamide coupling between 4-chloro-2-aminobenzoic acid and 2-chloro-5-(trifluoromethyl)benzenesulfonyl chloride. Key steps include:
-
Activation : Use of coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI in anhydrous DMF under nitrogen to minimize hydrolysis .
-
Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity.
-
Critical Parameters : Control reaction temperature (0–5°C during sulfonylation) to suppress side reactions. Monitor pH during aqueous workup to prevent carboxylate group protonation.
Table 1: Synthetic Optimization
Parameter Optimal Condition Yield (%) Purity (%) Coupling Agent EDCI/HOBt 78 97 Solvent Anhydrous DMF 72 95 Temperature 0–5°C (sulfonylation step) 85 98
Q. How can structural characterization of this compound be performed to resolve ambiguities in its sulfonamide and carboxylate groups?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR in DMSO-d to distinguish sulfonamide (–SONH–) protons (δ 10.2–10.8 ppm) and carboxylic acid protons (broad signal at δ 12–13 ppm). -NMR confirms trifluoromethyl symmetry (single peak at δ -62 ppm) .
- IR Spectroscopy : Confirm sulfonamide (1320–1350 cm, S=O asymmetric stretch) and carboxylic acid (2500–3300 cm, O–H stretch).
- HPLC-MS : Use reverse-phase C18 columns (mobile phase: 0.1% formic acid in acetonitrile/water) for purity assessment and mass verification (expected [M-H] at m/z 455.1).
Q. What are the primary research applications of this compound in medicinal chemistry?
- Methodological Answer : The compound’s sulfonamide and trifluoromethyl groups make it a candidate for:
- Enzyme Inhibition : Screen against carbonic anhydrases (CAs) or tyrosine kinases using fluorogenic assays. Adjust substituents to modulate binding affinity .
- Prodrug Development : Esterify the carboxylate group (e.g., methyl ester) to enhance membrane permeability, followed by hydrolysis in vivo .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s biological activity?
- Methodological Answer :
-
Analog Synthesis : Replace the trifluoromethyl group with –CFH or –OCF to assess hydrophobicity effects. Introduce electron-withdrawing groups (e.g., –NO) at the 5-position of the benzoic acid moiety .
-
Assay Design : Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics to target proteins. Pair with molecular dynamics simulations to predict substituent effects on binding pockets .
Table 2: SAR Data for Analogues
Substituent (Position) Target Enzyme (IC, nM) LogP Solubility (µg/mL) –CF (para) CA IX: 12.3 3.2 8.5 –OCF (para) CA IX: 18.7 2.9 12.1 –NO (meta) CA IX: 6.8 3.5 5.2
Q. What strategies resolve contradictions in reported solubility and stability data for this compound?
- Methodological Answer :
- Solubility Enhancement : Use co-solvents (e.g., PEG 400) or cyclodextrin inclusion complexes. Measure solubility via shake-flask method in PBS (pH 7.4) and simulate gastric fluid (pH 1.2) .
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring. Identify degradation products (e.g., hydrolyzed sulfonamide) and adjust formulation pH to 5–6 for maximum stability .
Q. How can computational methods predict the compound’s interaction with novel biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina with homology-modeled targets (e.g., EGFR kinase). Validate with MM-GBSA binding free energy calculations .
- Pharmacophore Modeling : Define features (hydrogen bond acceptors at sulfonamide, hydrophobic regions at trifluoromethyl) to screen virtual libraries for analogues .
Data Contradiction Analysis
- Issue : Discrepancies in reported LogP values (2.9–3.5) across studies.
- Resolution : Standardize measurement via shake-flask method (octanol/water partition) at 25°C. Account for ionization (pKa ~3.1 for carboxylate) using pH-adjusted buffers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
